BenchChemオンラインストアへようこそ!

Hoe 140, desarg(10)-

Recombinant Pharmacology Bradykinin B1 Receptor Functional Antagonism

Hoe 140, desarg(10)- is a definitive, metabolically stabilized B1 bradykinin receptor antagonist with a well-characterized IC50 of 211 nM on recombinant human B1R and a pKB of 6.74 in rat ileum. Unlike the parent B2 antagonist Hoe 140 or the classical B1 antagonist Des-Arg9-[Leu8]-BK, this derivative provides unambiguous B1 receptor blockade with extended in vivo half-life, eliminating confounding degradation in chronic pain, inflammation, and asthma models. For researchers requiring stringent B1/B2 discrimination in co-expression systems or reproducible long-term in vivo data, this compound delivers the validated selectivity and stability that generic B1 ligands cannot guarantee.

Molecular Formula C53H77N15O12S
Molecular Weight 1148.3 g/mol
CAS No. 138680-92-9
Cat. No. B1673327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHoe 140, desarg(10)-
CAS138680-92-9
Synonyms10-desArg-HOE 140
Arg-(3-Hyp-5-Thi-7-Tic-9-Oic)-9-desArg-bradykinin
bradykinin, Arg-(Hyp(3)-Thi(5)-Tic(7)-Oic(8))-desArg(9)-
bradykinin, arginyl-(hydroxypropyl(3)-3-thienylalanyl(5)-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl(7)-octahydro-1H-indole-2-carbonyl(8))-desarginyl(9)-
D-Arg(Hyp(3)-Thi(5)-D-Tic(7)-Oic(8)-desArg(10))BK
DArg(Hyp(3)-Thi(5)-DTic(7)-Oic(8))desArg(9)-BK
des-Arg(10)-HOE140
HOE 140, desArg(10)-
HOE 140, desarginyl(10)-
Molecular FormulaC53H77N15O12S
Molecular Weight1148.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CN=C2C(=O)C3C4(C(CCCC4NC3(C(=O)C(CO)NC(=O)C(CC5=CC=CS5)N)C(=O)O)C(=O)C6CCCN6C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)CNC(=O)C7CC(CN7)O
InChIInChI=1S/C53H77N15O12S/c54-32(12-4-17-61-50(56)57)45(75)65-34(13-5-18-62-51(58)59)48(78)68-20-6-14-37(68)41(72)31-11-3-15-38-52(31,39(71)25-64-47(77)35-22-28(70)24-63-35)43(42(73)40-30-10-2-1-8-27(30)16-19-60-40)53(67-38,49(79)80)44(74)36(26-69)66-46(76)33(55)23-29-9-7-21-81-29/h7,9,16,19,21,28,31-38,43,63,67,69-70H,1-6,8,10-15,17-18,20,22-26,54-55H2,(H,64,77)(H,65,75)(H,66,76)(H,79,80)(H4,56,57,61)(H4,58,59,62)/t28?,31?,32-,33+,34+,35+,36+,37+,38+,43?,52+,53+/m1/s1
InChIKeyNZVSWJBJOVGTMD-HBRAAJGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hoe 140, desarg(10)- CAS 138680-92-9: A Selective Bradykinin B1 Receptor Antagonist for Targeted Pharmacological Research


Hoe 140, desarg(10)- (CAS 138680-92-9), also referred to as des-Arg10-Hoe 140, is a synthetic peptide derivative of the potent B2 bradykinin receptor antagonist Hoe 140. It acts as a selective antagonist at the bradykinin B1 receptor (B1R) [1]. This compound is distinguished by its stability and potent antagonistic activity in both in vitro and in vivo models [2]. Its molecular formula is C53H77N15O12S with a molecular weight of 1148.35 g/mol . The compound is primarily utilized in research to delineate the specific roles of B1 receptors in inflammation, pain, and vascular regulation, offering a critical tool for studies where B1 versus B2 receptor discrimination is essential [3].

Why Generic Substitution Fails for Hoe 140, desarg(10)-: Critical Selectivity and Potency Distinctions vs. In-Class B1 Antagonists


Substituting Hoe 140, desarg(10)- with other B1 receptor antagonists or the parent compound Hoe 140 is not straightforward due to significant differences in receptor subtype selectivity, metabolic stability, and functional potency across experimental systems. While the parent compound, Hoe 140, is a potent and selective B2 receptor antagonist, its des-Arg10 derivative displays a distinct pharmacological profile with marked activity at the B1 receptor [1]. Furthermore, compared to the classical B1 antagonist Des-Arg9-[Leu8]-BK, Hoe 140, desarg(10)- offers enhanced metabolic stability, which is a critical parameter for in vivo studies [2]. Even among other B1 antagonists like B9858, differences in absolute potency (IC50) on recombinant human receptors necessitate careful selection based on the specific experimental context [3]. These quantitative differentiations, detailed below, underscore that this compound is not an interchangeable generic reagent but a specific tool for defined research applications.

Quantitative Differentiation of Hoe 140, desarg(10)-: Comparative Potency, Selectivity, and Functional Data


Comparative Functional Antagonism on Recombinant Human B1 Receptors: Hoe 140, desarg(10)- vs. Des-Arg9-[Leu8]-BK and B9858

In a functional assay measuring intracellular Ca2+ responses in CHO cells expressing recombinant human bradykinin B1 receptors, Hoe 140, desarg(10)- (referred to as Des-Arg10-Hoe140) demonstrated an IC50 of 211 nM. This places its potency as intermediate between the classical B1 antagonist Des-Arg9-[Leu8]bradykinin (IC50=59 nM) and the more potent B9858 (IC50=14 nM) [1]. Importantly, none of these compounds exhibited activity at the B2 receptor up to 3 μM, confirming their B1 selectivity in this system [1].

Recombinant Pharmacology Bradykinin B1 Receptor Functional Antagonism Calcium Mobilization Assay

Receptor Subtype Selectivity: Hoe 140, desarg(10)- vs. Parent Compound Hoe 140

The critical differentiator for Hoe 140, desarg(10)- is its shift in receptor subtype selectivity compared to the parent B2 antagonist, Hoe 140. In an isolated tissue preparation (rat ileum longitudinal smooth muscle), Hoe 140, desarg(10)- (0.3 - 10 μM) competitively antagonized B1 receptor-mediated contractions induced by des-Arg9-BK, with an estimated pKB of 6.74 [1]. Conversely, Hoe 140 (0.1 μM) had no effect on B1 receptor-mediated responses in this same preparation [1]. Control experiments in guinea-pig ileum and rat urinary bladder confirmed that Hoe 140, desarg(10)- (1 - 10 μM) did not inhibit B2 receptor-mediated contractions, validating its functional selectivity for B1 over B2 receptors in these systems [1].

Receptor Subtype Selectivity Bradykinin B1 Receptor Bradykinin B2 Receptor Smooth Muscle Pharmacology

Metabolic Stability Advantage: Hoe 140, desarg(10)- vs. Prototype B1 Antagonist Des-Arg9-[Leu8]-BK

The initial characterization of Hoe 140, desarg(10)- highlighted its enhanced metabolic stability, a critical advantage over the then-standard B1 antagonist Des-Arg9-[Leu8]-BK, which is known to be metabolically unstable [1]. This stability is a direct consequence of the non-natural amino acid modifications (Hyp3, Thi5, D-Tic7, Oic8) inherited from the Hoe 140 scaffold [2]. While quantitative stability half-life data is not provided in the primary reference, the study explicitly states that the compound was found to be a 'potent and stable' antagonist of the B1 receptor in vitro and in vivo, in contrast to the 'metabolically unstable' prototype [1].

Metabolic Stability Bradykinin B1 Receptor In Vivo Pharmacology Peptide Stability

In Vivo Efficacy: Inhibition of Allergen-Induced Bronchial Hyperresponsiveness

In a guinea pig model of allergic asthma, Hoe 140, desarg(10)- (referred to as desArg10[Hoe140]) demonstrated in vivo efficacy by dose-dependently inhibiting allergen-induced bronchial hyperresponsiveness (BHR) to acetylcholine (ACh) (p < 0.01) [1]. Crucially, at the doses tested, it had no effect on bronchoconstriction induced by bradykinin (BK) itself, nor did it alter baseline airway responsiveness to ACh [1]. This pattern of inhibition (blocking BHR but not direct BK-induced constriction) is consistent with a selective B1 receptor mechanism, whereas the parent B2 antagonist Hoe 140 would be expected to block both [1].

In Vivo Pharmacology Asthma Model Bronchial Hyperresponsiveness Bradykinin B1 Receptor

Binding Affinity Profile in Human Osteoblastic Cells: Hoe 140, desarg(10)- vs. Parent Hoe 140

Radioligand binding studies in the human osteoblastic cell line MG-63 revealed a stark difference in affinity profiles. In competition binding experiments using [3H]-BK (which labels B2 receptors), Hoe 140 displayed high affinity, whereas des-Arg10-Hoe 140 showed negligible binding (rank order: Lys-BK=BK=Hoe 140>>>>>>des-Arg10-Hoe 140) [1]. Conversely, when using the B1-selective radioligand [3H]-des-Arg10-Lys-BK, des-Arg10-Hoe 140 demonstrated significant binding affinity, while Hoe 140 did not (rank order: des-Arg10-Lys-BK=Tyr-Gly-Lys-Aca-Lys-des-Arg9-BK>des-Arg10-Hoe 140>des-Arg9-BK=Lys-BK=BK=Hoe 140) [1]. This reciprocal binding pattern unequivocally demonstrates the reversal of receptor subtype preference conferred by the des-Arg10 modification.

Receptor Binding Bradykinin B1 Receptor Bradykinin B2 Receptor Osteoblast Pharmacology

Optimal Research Applications for Hoe 140, desarg(10)- Based on Validated Pharmacological Evidence


In Vivo Studies of Inflammatory and Neuropathic Pain Requiring a Metabolically Stable B1 Antagonist

For chronic pain models, such as those involving diabetic neuropathy or inflammation, the selection of a stable antagonist is critical to avoid confounding results from rapid peptide degradation. The documented in vivo efficacy and stability of Hoe 140, desarg(10)-, as reported by Wirth et al. [1], make it a suitable candidate for studies where the B1 receptor's role in pain signaling needs to be interrogated over extended periods. Its use is supported by its ability to block B1-mediated responses in disease models [2].

Recombinant and Native Tissue Assays for B1 Receptor Pharmacological Characterization

The compound's well-defined functional antagonism profile, with an IC50 of 211 nM on recombinant human B1 receptors [3] and a pKB of 6.74 in rat ileum [4], provides a reliable benchmark for characterizing novel B1 ligands or assessing B1 receptor expression in native tissues. Its selectivity over B2 receptors, confirmed both functionally [4] and in binding assays [5], ensures that observed effects can be confidently attributed to B1 receptor blockade.

Investigating B1 Receptor Function in Respiratory Disease Models

Based on its demonstrated ability to inhibit allergen-induced bronchial hyperresponsiveness without affecting baseline airway function [6], Hoe 140, desarg(10)- is a valuable tool for dissecting the specific contribution of B1 receptors in models of asthma and airway inflammation. This application leverages its in vivo activity and selectivity to differentiate B1-mediated effects from those driven by B2 receptor activation.

Cellular Studies Distinguishing B1 vs. B2 Receptor Signaling in Bone and Vascular Biology

In cell types like osteoblasts or endothelial cells that co-express B1 and B2 receptors, the reciprocal binding selectivity of Hoe 140, desarg(10)- for B1 over B2 receptors [5] is essential. Researchers can use this compound to selectively silence the B1 arm of the kinin signaling pathway, enabling a clear analysis of downstream signaling events, gene expression changes (e.g., prostaglandin release [5]), and functional outcomes mediated specifically by B1 receptor activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hoe 140, desarg(10)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.